4'-Methoxyflavone

Vue d'ensemble

Description

4’-Methoxyflavone is a member of flavonoids and an ether . It is a natural product found in Ammopiptanthus mongolicus and Cullen corylifolium . It is also a neuroprotective agent that inhibits the accumulation of poly (ADP-ribose) and neuronal cell death following chemically-induced DNA damage or NMDA excitation .

Molecular Structure Analysis

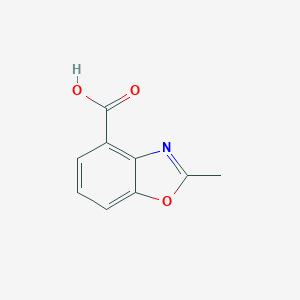

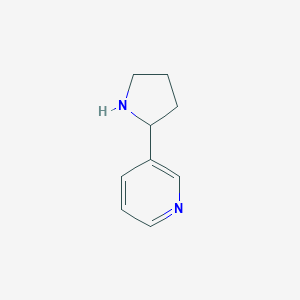

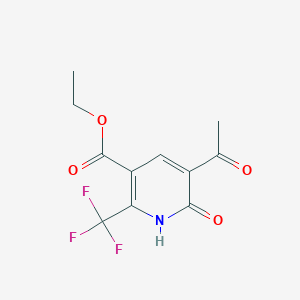

The molecular formula of 4’-Methoxyflavone is C16H12O3 . The IUPAC name is 2-(4-methoxyphenyl)chromen-4-one . The InChI and Canonical SMILES are also provided in the PubChem database .Physical And Chemical Properties Analysis

The molecular weight of 4’-Methoxyflavone is 252.26 g/mol . Other physical and chemical properties are not explicitly mentioned in the search results.Applications De Recherche Scientifique

4’-Methoxyflavone: A Comprehensive Analysis of Scientific Research Applications

Neuroprotection: 4’-Methoxyflavone has been identified as a neuroprotective agent. It inhibits PARP-1 mediated cell death, a process known as parthanatos, which is significant in the context of neurodegenerative diseases .

Biotransformation: Enzymes produced in certain strains can cause 4’-Methoxyflavone to undergo demethylation, hydroxylation, and 4-O-methylglucosylation. This leads to the creation of novel flavonoid 4-O-methylglucosides and hydroxy flavones .

Therapeutic and Nutraceutical Agent: Acacetin, a derivative of 4’-Methoxyflavone, shows promise as a therapeutic and nutraceutical agent with multiple pharmacological properties, including anti-inflammatory and antioxidant effects .

Cardiac Disease Treatment: Acacetin has been effective in treating various cardiac diseases such as atrial fibrillation, myocardial infarction, and diabetes cardiomyopathy due to its antioxidant and anti-inflammatory properties .

Cancer Research: Polymethoxyflavones (PMFs), a group that includes compounds like 4’-Methoxyflavone, have been studied for their anti-inflammatory and anticancer activities .

Mécanisme D'action

Target of Action

4’-Methoxyflavone, also known as Acacetin, is a natural flavone present in various plants and dietary sources . It has been shown to exhibit strong inhibitory effects against several enzymes, including glutathione reductase, cyclo-oxygenase, acetylcholinesterase, aldose reductase, and xanthine oxidase . These enzymes play crucial roles in various biological processes, making them primary targets of 4’-Methoxyflavone.

Mode of Action

The interaction of 4’-Methoxyflavone with its targets results in the inhibition of these enzymes, leading to alterations in the biochemical processes they regulate. For instance, the inhibition of cyclo-oxygenase can lead to reduced production of prostaglandins, which are involved in inflammation and pain .

Biochemical Pathways

4’-Methoxyflavone affects several biochemical pathways due to its interaction with multiple targets. One key pathway is the p38 MAPK signaling pathway, which is involved in cellular responses to stress and inflammation. 4’-Methoxyflavone has been shown to suppress this pathway, thereby inhibiting the invasion and migration of cancer cells .

Pharmacokinetics

The pharmacokinetics of 4’-Methoxyflavone, including its absorption, distribution, metabolism, and excretion (ADME), are crucial in understanding its bioavailability. Specific information on the adme properties of 4’-methoxyflavone is currently limited

Result of Action

The molecular and cellular effects of 4’-Methoxyflavone’s action are diverse due to its interaction with multiple targets. Its anti-inflammatory, anti-oxidant, cardiovascular protective, neuroprotective, anti-infectious, anti-diabetic, and anti-obesity activities have been reported . Furthermore, it has shown protective properties on various tissues and organs, including the lung, liver, and kidney .

Safety and Hazards

The safety data sheet for 4’-Methoxyflavone suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It is advised to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Orientations Futures

Propriétés

IUPAC Name |

2-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O3/c1-18-12-8-6-11(7-9-12)16-10-14(17)13-4-2-3-5-15(13)19-16/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMICQBVLCVRFGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0063319 | |

| Record name | 4H-1-Benzopyran-4-one, 2-(4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Methoxyflavone | |

CAS RN |

4143-74-2 | |

| Record name | 4′-Methoxyflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4143-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Methoxyflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004143742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-1-Benzopyran-4-one, 2-(4-methoxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4H-1-Benzopyran-4-one, 2-(4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-methoxyphenyl)-4-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.790 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: 4'-Methoxyflavone is a flavone, a class of flavonoids, with a methoxy group substituted at the 4' position of the B-ring. It is found naturally in various plants, including Butea superba Roxb., commonly known as red Kwao Krua. []

ANone: The molecular formula of 4'-methoxyflavone is C16H12O3, and its molecular weight is 252.27 g/mol.

A: Studies using the nodY::lacZ fusion system in Bradyrhizobium japonicum USDA110 have shown that the presence of a 4'-methoxy group in flavones doesn't significantly reduce their ability to induce nod gene expression compared to their 4'-hydroxy counterparts. This suggests that the methoxy group doesn't completely block the function of the 4'-OH group in this context. []

A: Yes, research has explored the synthesis and anticancer activity of kaempferide (3,5,7-trihydroxy-4'-methoxyflavone) Mannich base derivatives. These derivatives, synthesized via Mannich reactions with various secondary amines and formaldehyde, showed promising antiproliferative activity against three human cancer cell lines: Hela, HCC1954, and SK-OV-3. Notably, some derivatives exhibited higher potency compared to cisplatin, a standard chemotherapy drug. []

A: Yes, studies have explored the inhibitory effects of 4'-methoxyflavone and its derivatives on enzymes. One study highlighted the potential of 4'-methoxyflavone and 2'-hydroxy-4-methoxychalcone as non-competitive inhibitors of neuraminidase (NA) in the H5N1 influenza virus. Molecular docking and molecular dynamics simulations revealed their ability to bind to the 150-cavity of NA, potentially disrupting sialic acid binding at the catalytic site. []

ANone: Common analytical techniques used for characterizing and quantifying 4'-methoxyflavone include:

- Nuclear Magnetic Resonance (NMR) spectroscopy: This technique is essential for structural elucidation, providing detailed information about the hydrogen and carbon atoms in the molecule. [, , , , , , , ]

- Mass spectrometry (MS): This technique helps determine the molecular weight and fragmentation pattern of the compound, aiding in its identification. [, , , ]

- Infrared (IR) spectroscopy: This technique provides information about the functional groups present in the molecule based on their characteristic vibrations. [, ]

- Ultraviolet-visible (UV-Vis) spectrophotometry: This technique is useful for quantifying the compound in solution and assessing its purity. [, ]

- High-performance liquid chromatography (HPLC): This technique is widely used for separating, identifying, and quantifying 4'-methoxyflavone in complex mixtures. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(Benzothiazol-2-yl)sulfinyl]acetonitrile](/img/structure/B190299.png)